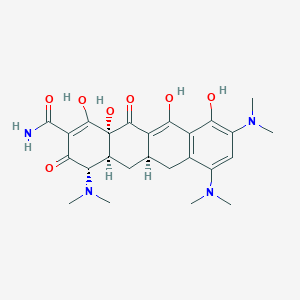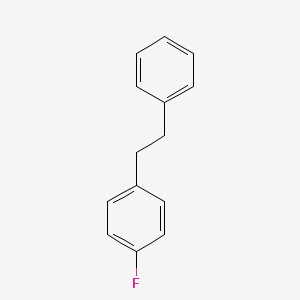
7-Hydroxy Loxapine N-Oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy Loxapine N-Oxide is a metabolite of loxapine, an antipsychotic medication used primarily in the treatment of schizophrenia and bipolar disorder . Loxapine itself is a dibenzoxazepine tricyclic antipsychotic agent . The compound this compound is formed through the N-oxidation of loxapine by flavonoid monoamine oxidases .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Loxapine N-Oxide involves the hydroxylation of loxapine at the 7th position and subsequent N-oxidation. The hydroxylation is typically mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2D6 . The N-oxidation is facilitated by flavonoid monoamine oxidases .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for enzyme-mediated reactions to ensure high yield and purity of the compound .
Types of Reactions:
Oxidation: The primary reaction is the N-oxidation of loxapine to form this compound.
Hydroxylation: Hydroxylation at the 7th position of loxapine is another key reaction.
Common Reagents and Conditions:
Reagents: Cytochrome P450 enzymes (CYP3A4, CYP2D6), flavonoid monoamine oxidases.
Conditions: Enzyme-mediated reactions typically occur under controlled temperature and pH conditions to optimize enzyme activity.
Major Products:
This compound: The primary product formed from the N-oxidation of loxapine.
科学研究应用
7-Hydroxy Loxapine N-Oxide has several applications in scientific research:
作用机制
The mechanism of action of 7-Hydroxy Loxapine N-Oxide involves its interaction with dopamine and serotonin receptors. It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2 receptors . This antagonism leads to the suppression of aggressive behavior and calming effects, which are beneficial in the treatment of psychiatric disorders .
相似化合物的比较
Loxapine: The parent compound from which 7-Hydroxy Loxapine N-Oxide is derived.
Amoxapine: Another metabolite of loxapine with antidepressant properties.
8-Hydroxy Loxapine: Another hydroxylated metabolite of loxapine.
Uniqueness: this compound is unique due to its specific hydroxylation at the 7th position and subsequent N-oxidation, which distinguishes it from other metabolites of loxapine . Its high affinity for dopamine D2 receptors also sets it apart from other similar compounds .
属性
分子式 |
C18H18ClN3O3 |
|---|---|
分子量 |
359.8 g/mol |
IUPAC 名称 |
8-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepin-2-ol |
InChI |
InChI=1S/C18H18ClN3O3/c1-22(24)8-6-21(7-9-22)18-14-10-12(19)2-5-16(14)25-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 |
InChI 键 |
RORRKCSQKYYEFG-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({5-Benzyl-6-hydroxy-2,4-bis-(4-hydroxy-benzyl)-3-oxo-[1,2,4]-triazepane-1-sulfonyl)-benzonitrile](/img/structure/B13418344.png)
![2-[[2,6-Dinitro-4-(trifluoromethyl)phenyl]propylamino]ethanol](/img/structure/B13418354.png)

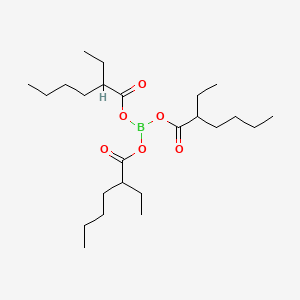
![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
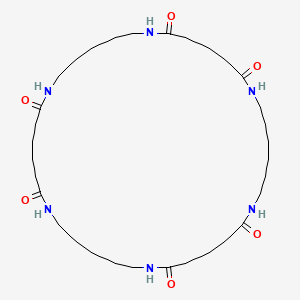

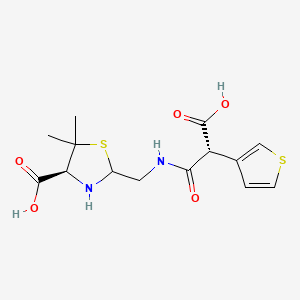
![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
